molecular formula C28H20N2Na2O8S2 B1664776 Solway Green G CAS No. 4403-90-1

Solway Green G

Cat. No. B1664776
CAS RN: 4403-90-1
M. Wt: 622.6 g/mol
InChI Key: FPAYXBWMYIMERV-UHFFFAOYSA-L
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Description

Physical And Chemical Properties Analysis

Solway Green G is a fine black or green powder . It is slightly soluble in water, acetone, alcohol, and pyridine, but insoluble in chloroform and toluene. Its solubility in 2-methoxyethanol is 30 mg/mL and in water is 60 mg/mL.

Scientific Research Applications

Green Chemistry in Pharmaceutical Manufacturing

Solway Green G, as part of green chemistry applications, is relevant in the context of pharmaceutical manufacturing. The green chemistry approach aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. This approach has been integrated into the pharmaceutical industry to improve environmental sustainability (Constable et al., 2007).

Biodegradable and Biocompatible Materials for Electronics

The concept of "Green" electronics, which involves the use of environmentally safe and biocompatible materials, is another area where Solway Green G can be potentially significant. This research focuses on creating electronics that are not only energy-efficient but also harmonize with the environment and living tissues, a principle that aligns with the use of biodegradable materials like Solway Green G (Irimia‐Vladu, 2014).

Green Building Research

In the field of green building research, Solway Green G may contribute to the development of sustainable building materials. This research area focuses on environmentally friendly technologies and materials that reduce the environmental footprint of buildings. The incorporation of green chemistry principles in building materials aligns with the application of Solway Green G (Darko et al., 2019).

Green Solvents

The search for green solvents in academic research highlights the importance of identifying compounds that can reduce environmental damage. Solway Green G, being a green compound, might be relevant in this context, particularly in its application as an alternative to conventional, more harmful solvents (Jessop, 2011).

Green Chemistry for Water Treatment

Green chemistry principles are also applied in chemical water treatment, where environmentally friendly technologies are sought. Solway Green G could be considered in the development of such technologies, especially in terms of its biodegradability and low toxicity (Ghernaout et al., 2011).

Green Chemistry in CO2 Capture and Utilization

In the context of carbon capture, utilization, and storage (CCUS), green chemistry and engineering principles are crucial. Solway Green G's potential role in this area could be in the development of environmentally benign processes or materials that help in capturing and utilizing CO2 in a sustainable manner (Leclaire & Heldebrant, 2018).

Safety And Hazards

Solway Green G may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . It is recommended to use a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter when handling this compound .

properties

IUPAC Name

sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSZILCQNLWJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2NaO8S2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alizarine Green G

CAS RN

4403-90-1
Record name Solway Green G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Solway Green G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
NJ Bhatt, EH Daruwalla - Textile Research Journal, 1964 - journals.sagepub.com
… In the case of mixture dyeing of nylon with Solway Green G and Lissamine Fast Yellow 2G, at each stage of dyeing the uptake of each dye from a mixed dyebath is always less than is …
Number of citations: 16 journals.sagepub.com
GA Csc> outie, DR Lemin… - … of the Society of Dyers and …, 1955 - Wiley Online Library
Meetings of the Midla, nds Section h, eld at the College of Technology and Commerce, Leicester, on 6th October 1954, M r. SR Meadous in the chair; nn, d of th, e Huddersjield Section …
Number of citations: 0 onlinelibrary.wiley.com
RF Thomson - Journal of the Society of Dyers and Colourists, 1936 - Wiley Online Library
It is impossible in a paper of moderate length to do justice to the enormous mass of knowledge accumulated on this subject, and to the very large number of commercial dyes derived …
Number of citations: 0 onlinelibrary.wiley.com
H Brody - Textile Research Journal, 1965 - journals.sagepub.com
… Excess Solway Green G and Lissamine Fast Yellow 2G adsorbed by nylon 66 fiber when … be calculated 3 excess molecules of Solway Green G and 2 excess molecules of Lissamine …
Number of citations: 11 journals.sagepub.com
SW Lewis - Identification of Textile Fibers, 2009 - Elsevier
The colour of fibre, present naturally or imparted through use of a dye or pigment, can be extremely discriminating for the forensic scientist. One approach for colour analysis available to …
Number of citations: 14 www.sciencedirect.com
DK Laing, L Boughey, AW Hartshorne - Journal of the Forensic Science …, 1990 - Elsevier
Commercially available TLC development systems were compared on the basis of convenience, reproducibility and resolution. Chromatograms produced using both the Camag No …
Number of citations: 9 www.sciencedirect.com
JO Warwicker, SG Graham… - 1976 - apps.dtic.mil
This report describes continuation of work begun under Contract DAAG17-73-C-0233 on redox systems whose colors can be varied reversibly by application of modest electrical …
Number of citations: 2 apps.dtic.mil
HR Hadfield, H Seaman - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
… Sky Blue B Carbolan Blue B Coornaasie Navy Blue D Coomassie Navy Blue 2RN Coomassie Navy Blue GN Coomassie Fast Green GN Carbolan Brilliant Green 5G Solway Green G …
Number of citations: 3 onlinelibrary.wiley.com
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
DK Lang, R Gill, C Blacklaws, HM Bickley - Journal of Chromatography A, 1988 - Elsevier
A gradient elution high-performance liquid chromatographic (HPLC) system with a diode array detector and a short narrow-bore (40 ×1 mm ID) column has been used to characterise a …
Number of citations: 46 www.sciencedirect.com

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